2-aminoprop-1-ene-1,1,3-tricarbonitrile
Overview
Description
2-aminoprop-1-ene-1,1,3-tricarbonitrile, also known as malononitrile dimer, is a chemical compound with the molecular formula C6H4N4 and a molecular weight of 132.12 g/mol . It is a light brownish powder that is insoluble in water . This compound is significant in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action:
We know that it is a multifunctional reagent widely used for the preparation of diverse heterocyclic systems . Its versatility makes it an attractive candidate for various synthetic pathways.
Biochemical Pathways:
2-Amino-1-propene-1,1,3-tricarbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. It can undergo condensation reactions with aromatic nitroso compounds, leading to the formation of useful coloring agents. Additionally, it reacts with 1,3-dithiole-derived polyenals, forming push–pull systems with (Z)-geometry around the newly formed carbon-carbon double bond .
Pharmacokinetics:
Unfortunately, detailed information on the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is scarce. Its solubility in ethanol and water upon heating suggests reasonable bioavailability .
Result of Action:
The molecular and cellular effects of 2-Amino-1-propene-1,1,3-tricarbonitrile depend on the specific reactions it undergoes. For example, its stimulation of choline acetyltransferase activity in animals suggests potential therapeutic effects on cholinergic disorders .
Biochemical Analysis
Biochemical Properties
2-Amino-1-propene-1,1,3-tricarbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of its notable interactions is with choline acetyltransferase, an enzyme responsible for the synthesis of acetylcholine. This interaction leads to increased acetylcholine production, which is essential for neurotransmission . Additionally, 2-Amino-1-propene-1,1,3-tricarbonitrile has been shown to stimulate RNA synthesis in various tissues, indicating its broad impact on cellular functions .
Cellular Effects
The effects of 2-Amino-1-propene-1,1,3-tricarbonitrile on cells are multifaceted. It has been observed to enhance nerve growth and tissue regeneration in both isolated tissues and in vivo models . This compound influences cell signaling pathways by increasing acetylcholine levels, which in turn affects gene expression and cellular metabolism. The stimulation of choline acetyltransferase activity by 2-Amino-1-propene-1,1,3-tricarbonitrile is a key factor in these cellular processes .
Molecular Mechanism
At the molecular level, 2-Amino-1-propene-1,1,3-tricarbonitrile exerts its effects through several mechanisms. It binds to choline acetyltransferase, enhancing its activity and leading to increased acetylcholine production . This increase in acetylcholine subsequently stimulates RNA synthesis in various tissues, promoting cellular growth and regeneration . The compound’s structure, which includes three cyano groups and an amine, contributes to its high reactivity and ability to interact with multiple biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-propene-1,1,3-tricarbonitrile have been studied over various time periods. The compound is relatively stable under standard conditions, but its activity can degrade over time if not stored properly . Long-term studies have shown that continuous exposure to 2-Amino-1-propene-1,1,3-tricarbonitrile can lead to sustained increases in acetylcholine levels and enhanced cellular functions .
Dosage Effects in Animal Models
The effects of 2-Amino-1-propene-1,1,3-tricarbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and reduce amnesia induced by electroconvulsive shock . At higher doses, it can exhibit toxic effects, including anti-thyroid hormone activity, which can negatively impact learning abilities in offspring when administered to pregnant animals .
Metabolic Pathways
2-Amino-1-propene-1,1,3-tricarbonitrile is involved in several metabolic pathways. It acts as a key intermediate in the synthesis of heterocyclic compounds and undergoes various reactions, such as cycloaddition and condensation . The compound’s interactions with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels, further influencing its biochemical properties .
Transport and Distribution
Within cells and tissues, 2-Amino-1-propene-1,1,3-tricarbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is crucial for its role in enhancing nerve growth and tissue regeneration .
Subcellular Localization
The subcellular localization of 2-Amino-1-propene-1,1,3-tricarbonitrile is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with key biomolecules and enzymes, thereby influencing cellular processes and promoting regeneration .
Preparation Methods
2-aminoprop-1-ene-1,1,3-tricarbonitrile is typically synthesized through the base-catalyzed dimerization of malononitrile . The reaction involves malononitrile and a base such as sodium hydride or sodium alkoxide in an appropriate solvent . The reaction conditions usually include refluxing the mixture in ethanol with piperidine as a base catalyst . This method yields the compound as a light brownish powder with a melting point of 171-173°C .
Chemical Reactions Analysis
2-aminoprop-1-ene-1,1,3-tricarbonitrile undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic nitroso compounds to form useful coloring agents.
Reactions with Polyenals: It reacts with 1,3-dithiole-derived polyenals to form push-pull systems with (Z)-geometry around the newly formed carbon-carbon double bond.
Oxidation and Reduction: It can react with strong oxidizing and reducing agents.
Substitution Reactions: It can undergo substitution reactions with various reagents.
Scientific Research Applications
2-aminoprop-1-ene-1,1,3-tricarbonitrile is a key intermediate in the synthesis of various heterocyclic compounds . It has several applications in scientific research, including:
Comparison with Similar Compounds
2-aminoprop-1-ene-1,1,3-tricarbonitrile is unique due to its ability to stimulate choline acetyltransferase activity and mimic nerve growth factor . Similar compounds include:
2-Amino-1,1,3-tricyano-1-propene: Another name for this compound.
Malononitrile Dimer: Another name for this compound.
1,1,3-Tricyano-2-aminopropene: Another name for this compound.
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
2-aminoprop-1-ene-1,1,3-tricarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c7-2-1-6(10)5(3-8)4-9/h1,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHGNFYPZNDLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=C(C#N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235813 | |
Record name | 2-Amino-1,1,3-tricyanopropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868-54-2 | |
Record name | 2-Amino-1-propene-1,1,3-tricarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1,1,3-tricyanopropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malononitrile dimer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1,1,3-tricyanopropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminoprop-1-ene-1,1,3-tricarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC6G895YHN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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